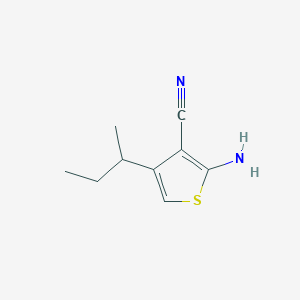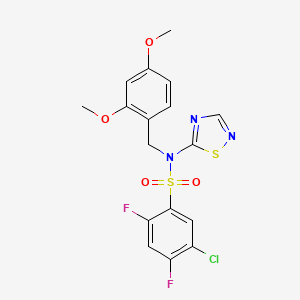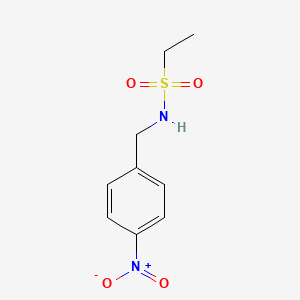
1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)-
概要
説明
1-Hydroxymethyl-3-cyano-1H-pyrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a hydroxymethyl group and a cyano group, contributes to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-cyano-1H-pyrole can be synthesized through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions: 1-Hydroxymethyl-3-cyano-1H-pyrole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
科学的研究の応用
1-Hydroxymethyl-3-cyano-1H-pyrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the cyano group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
類似化合物との比較
- 1-Hydroxymethyl-3-cyano-1H-indole
- 1-Hydroxymethyl-3-cyano-1H-pyrrole-2-carboxylic acid
Comparison: 1-Hydroxymethyl-3-cyano-1H-pyrole is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .
Conclusion
1-Hydroxymethyl-3-cyano-1H-pyrole is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Continued exploration of its properties and applications will likely yield new insights and innovations.
特性
分子式 |
C6H6N2O |
|---|---|
分子量 |
122.12 g/mol |
IUPAC名 |
1-(hydroxymethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c7-3-6-1-2-8(4-6)5-9/h1-2,4,9H,5H2 |
InChIキー |
FSQBYOAEQYXSFI-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1C#N)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
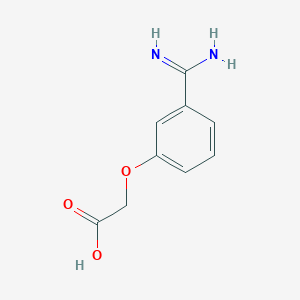
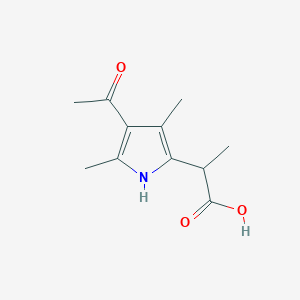
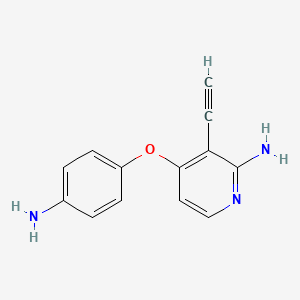
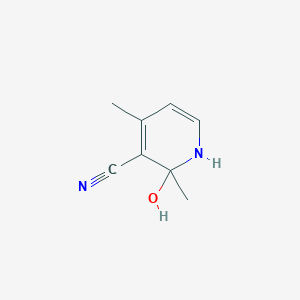
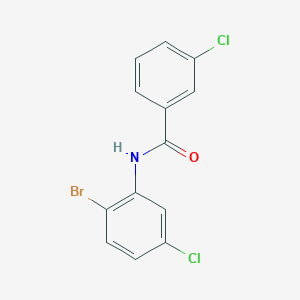
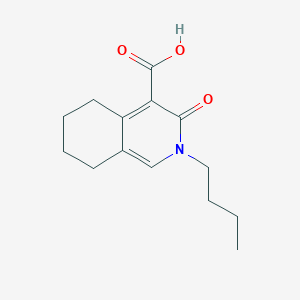
![3-(Bicyclo[2.2.1]hept-2-ylamino)-propionic acid ethyl ester](/img/structure/B8394112.png)
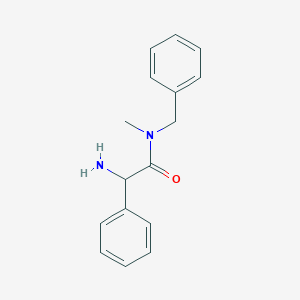
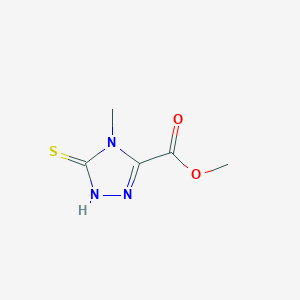
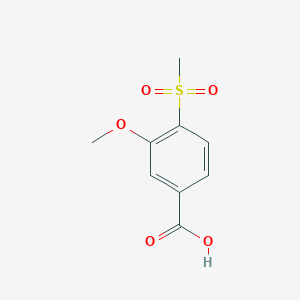
![5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B8394136.png)
